2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Overview
Description
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the fifth position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-5-methylpyridine. This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride depends on its specific application. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methylpyridine hydrochloride
- 2-(Chloromethyl)-5-methylpyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
Uniqueness
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both methoxy and methyl groups on the pyridine ring can enhance its stability and solubility, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDPEVBJHZSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622985 | |
Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94452-59-2 | |
Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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